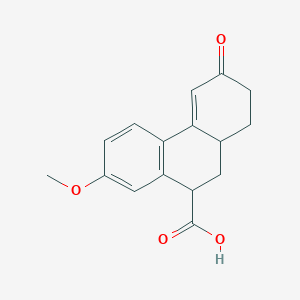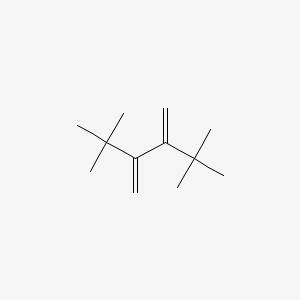
2-(2-Oxocyclohexylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclohexylthio)pyridine typically involves the reaction of pyridine derivatives with cyclohexanone derivatives under specific conditions. One common method involves the use of a palladium catalyst under microwave irradiation, which facilitates the formation of the desired product in good yields . Another approach involves the use of Grignard reagents to introduce the cyclohexylthio group onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced catalytic systems to ensure consistent production quality and quantity.
化学反応の分析
Types of Reactions
2-(2-Oxocyclohexylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-(2-Oxocyclohexylthio)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-(2-Oxocyclohexylthio)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Thioxopyridine-3-carbonitrile: Known for its use in the synthesis of thieno[2,3-b]pyridines, which have various pharmacological activities.
2-Pyridone-containing heterocycles: These compounds are considered privileged scaffolds in drug discovery due to their hydrogen bond donor and acceptor properties.
Uniqueness
2-(2-Oxocyclohexylthio)pyridine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a pyridine ring with a cyclohexylthio group makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
5898-24-8 |
|---|---|
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC名 |
2-pyridin-2-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C11H13NOS/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12-11/h3-4,7-8,10H,1-2,5-6H2 |
InChIキー |
VECQZXLTQCPVLJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)SC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


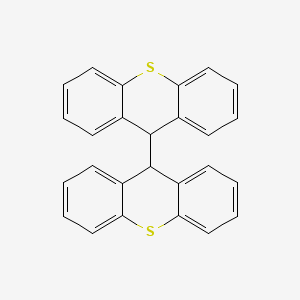
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)

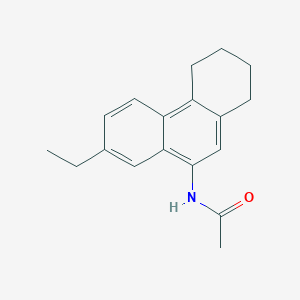
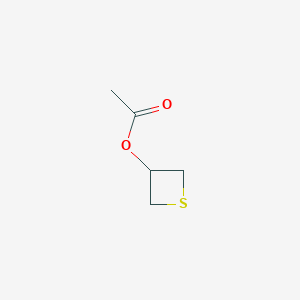

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
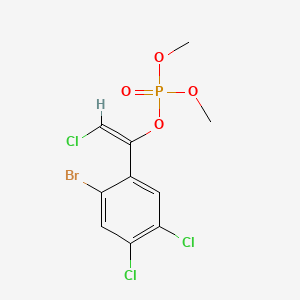
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)

![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
